molecular formula C17H14ClN3O4 B2648808 5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-66-1

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No. B2648808
CAS RN: 941992-66-1
M. Wt: 359.77
InChI Key: HJFNZSSUXUKFBJ-UHFFFAOYSA-N
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Description

“5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a synthetic intermediate . It can be used as a reagent to synthesize benzamide derivatives as histone deacetylase inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves the use of 2,4-dichloronitrobenzene and liquid ammonia in a magnetic stirring autoclave . The reaction is carried out at a controlled temperature and pressure . It can also be synthesized from 5-chloropyridin-2-amine .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study explored the synthesis of novel derivatives containing various substituents, including chloro, hydroxyl, nitro, and amino groups, demonstrating significant antioxidant activity. Some of these compounds showed higher antioxidant activity than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2019).

Cytotoxicity Against Cancer Cells

Another line of research focused on the synthesis of compounds starting from 5-chloro-2-nitrobenzoic acid, leading to the creation of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones. These compounds were tested for their cytotoxicity against various cancer cell lines, including leukemia, hepatoma, and lung carcinoma cells, revealing significant cytotoxic effects (Hour et al., 2007).

Development of Antimicrobial Compounds

Research into the synthesis of new derivatives has also shown potential in the development of antimicrobial compounds. One study synthesized novel derivatives and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds showing promising activity (Nimbalkar et al., 2018).

Antidepressant and Nootropic Agents

The synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their derivatives were described, with compounds exhibiting high antidepressant and nootropic activity. This highlights the potential of these compounds for therapeutic use in central nervous system disorders (Thomas et al., 2016).

Synthesis of Soluble Polyamides

A study on the synthesis of new polyamides derived from a compound involving chloro and nitro groups demonstrated improved solubility and thermal stability, indicating their utility in various industrial applications (Liaw et al., 2002).

properties

IUPAC Name

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c18-11-3-8-15(21(24)25)14(10-11)17(23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)22/h3-8,10H,1-2,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFNZSSUXUKFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

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